3-(5-methoxypyridin-3-yl)propanamide
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Overview
Description
3-(5-Methoxypyridin-3-yl)propanamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxypyridin-3-yl)propanamide typically involves the reaction of 5-methoxypyridine with a suitable propanamide derivative. One common method involves the use of 5-methoxypyridine-3-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with propanamide in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxypyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 3-(5-Hydroxypyridin-3-yl)propanamide.
Reduction: 3-(5-Methoxypyridin-3-yl)propanamine.
Substitution: 3-(5-Nitropyridin-3-yl)propanamide or 3-(5-Halopyridin-3-yl)propanamide.
Scientific Research Applications
3-(5-Methoxypyridin-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-methoxypyridin-3-yl)propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The methoxy group and the amide functionality may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Hydroxypyridin-3-yl)propanamide
- 3-(5-Nitropyridin-3-yl)propanamide
- 3-(5-Halopyridin-3-yl)propanamide
Uniqueness
3-(5-Methoxypyridin-3-yl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxyl, nitro, or halo analogs, the methoxy group provides different electronic and steric properties, potentially leading to distinct interactions with molecular targets.
Properties
CAS No. |
1863549-83-0 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(5-methoxypyridin-3-yl)propanamide |
InChI |
InChI=1S/C9H12N2O2/c1-13-8-4-7(5-11-6-8)2-3-9(10)12/h4-6H,2-3H2,1H3,(H2,10,12) |
InChI Key |
QJYHSUANMDESMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)CCC(=O)N |
Purity |
95 |
Origin of Product |
United States |
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